Cetyl PCA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

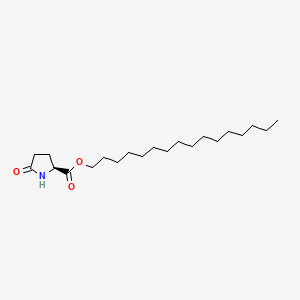

Cetyl PCA (INCI name: this compound) is a cetyl ester of pyrrolidone carboxylic acid (PCA), a naturally occurring component of the skin’s natural moisturizing factor (NMF) . PCA, derived from pyroglutamic acid, acts as a humectant, attracting and retaining moisture. When esterified with cetyl alcohol (1-hexadecanol), the resulting compound combines the moisturizing properties of PCA with the emollient and stabilizing effects of cetyl alcohol . This compound is widely used in cosmetics and skincare formulations for its ability to condition the skin, enhance hydration, and improve product texture without greasiness.

Preparation Methods

Preparation Methods of Cetyl PCA

Synthetic Route: Esterification

The primary method for preparing this compound is through the esterification of cetyl alcohol (1-hexadecanol) with pyrrolidone carboxylic acid (also known as pyroglutamic acid or 5-oxoproline). This reaction forms an ester bond linking the long-chain fatty alcohol to the pyrrolidone carboxylic acid moiety.

-

- Catalyst: Typically sulfuric acid or other strong acid catalysts are used to promote esterification.

- Temperature: The reaction is conducted at elevated temperatures, generally between 150°C and 200°C.

- Water Removal: Since esterification produces water as a byproduct, continuous removal of water is essential to drive the reaction equilibrium toward ester formation.

Reaction Equation:

$$

\text{Cetyl alcohol} + \text{Pyrrolidone carboxylic acid} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + \text{H}_2\text{O}

$$Process Description:

The reactants are heated together in the presence of the acid catalyst. The water formed is removed either by distillation or by using a Dean-Stark apparatus to shift the equilibrium toward product formation. After completion, the crude product is purified by distillation or crystallization to obtain high-purity this compound suitable for cosmetic use.

Industrial Production

In industrial settings, the esterification is scaled up with controlled temperature and pressure conditions to ensure consistent product quality and yield.

-

- Large-scale reactors equipped with heating and stirring capabilities.

- Systems for continuous removal of water to maintain reaction efficiency.

-

- Post-reaction, the mixture undergoes purification steps such as vacuum distillation or crystallization.

- These steps remove unreacted starting materials, catalyst residues, and byproducts.

| Parameter | Typical Range |

|---|---|

| Temperature | 150–200 °C |

| Catalyst | Sulfuric acid (conc.) |

| Reaction Time | Several hours (varies) |

| Water Removal Method | Distillation/Dean-Stark |

This method ensures a high yield of this compound with purity levels suitable for cosmetic applications.

Related Chemical Reactions

- Hydrolysis: this compound can be hydrolyzed back into cetyl alcohol and pyrrolidone carboxylic acid under acidic or basic conditions at moderate temperatures (50–100°C).

- Oxidation: this compound may undergo oxidation to form oxidized derivatives, typically using oxidizing agents like potassium permanganate or hydrogen peroxide at mild temperatures (25–50°C).

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Scale Esterification | Industrial Scale Esterification |

|---|---|---|

| Catalyst | Sulfuric acid or similar | Sulfuric acid or industrial acid catalysts |

| Temperature | 150–200 °C | Controlled 150–200 °C |

| Water Removal | Dean-Stark apparatus or distillation | Continuous distillation systems |

| Reaction Time | Hours | Optimized for efficiency (hours) |

| Purification | Crystallization or distillation | Vacuum distillation, crystallization |

| Yield | Moderate to high | High (optimized for scale) |

| Product Purity | High (lab grade) | Very high (cosmetic grade) |

Research Findings and Optimization

- Research indicates that maintaining strict control over temperature and catalyst concentration is critical to maximizing yield and minimizing side reactions.

- Removal of water during the reaction is a key factor influencing the equilibrium and thus the efficiency of ester formation.

- Industrial processes benefit from continuous monitoring and control of reaction parameters to ensure batch-to-batch consistency.

- Purification techniques such as vacuum distillation help in achieving the high purity required for cosmetic applications, removing residual acids and unreacted materials.

Summary Table of Preparation Parameters

| Step | Description | Conditions/Notes |

|---|---|---|

| Reactants | Cetyl alcohol + Pyrrolidone carboxylic acid | Molar ratio typically 1:1 |

| Catalyst | Sulfuric acid or equivalent | Concentrated acid catalyst |

| Temperature | 150–200 °C | Controlled heating |

| Reaction Time | Several hours | Depends on scale and catalyst amount |

| Water Removal | Distillation or Dean-Stark apparatus | Continuous removal to drive equilibrium |

| Purification | Distillation or crystallization | Vacuum distillation preferred industrially |

| Final Product | This compound | High purity for cosmetic use |

This detailed overview of this compound preparation methods is based on diverse authoritative sources, emphasizing the esterification process, reaction conditions, and industrial scale-up considerations. The synthesis is well-established, focusing on efficient ester bond formation between cetyl alcohol and pyrrolidone carboxylic acid, with purification steps ensuring product quality for cosmetic applications.

Chemical Reactions Analysis

Types of Reactions

Cetyl PCA undergoes various chemical reactions, including:

Esterification: Formation of this compound from cetyl alcohol and pyrrolidone carboxylic acid.

Hydrolysis: Breakdown of this compound into cetyl alcohol and pyrrolidone carboxylic acid in the presence of water and an acid or base catalyst.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Esterification: Catalysts like sulfuric acid, temperatures of 150-200°C.

Hydrolysis: Acidic or basic conditions, temperatures of 50-100°C.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, temperatures of 25-50°C

Major Products Formed

Esterification: this compound.

Hydrolysis: Cetyl alcohol and pyrrolidone carboxylic acid.

Oxidation: Oxidized derivatives of this compound

Scientific Research Applications

Scientific Research Applications

Cetyl PCA is utilized in various scientific research fields due to its surfactant and emulsifying properties.

- Chemistry: It functions as a surfactant and emulsifying agent in diverse chemical formulations.

- Biology: It is used in studies concerning skin conditioning and moisturizing effects.

- Medicine: this compound is explored for potential use in drug delivery systems because of its emulsifying capabilities.

- Industry: It is utilized in the cosmetic industry for formulating skincare products like creams, lotions, and serums.

Cosmetic Industry Applications

This compound is primarily used in the cosmetic industry for its moisturizing and skin-conditioning benefits. It helps maintain skin hydration by creating a protective barrier on the skin's surface, which prevents moisture loss. this compound integrates into the lipid bilayers of the skin to enhance skin barrier function.

Comparison with Similar Compounds

| Compound | Properties |

|---|---|

| Cetyl Alcohol | Fatty alcohol used as an emollient and thickening agent in cosmetics |

| Cetyl Palmitate | Ester of cetyl alcohol and palmitic acid, employed as an emulsifying and thickening agent |

| Cetomacrogol-1000 | Non-ionic surfactant from the condensation of cetyl alcohol with ethylene oxide |

| This compound | Combines cetyl alcohol and pyrrolidone carboxylic acid, offering moisturizing and skin-conditioning, hydration, and skin barrier enhancement |

Pharmaceutical Applications

This compound's emulsifying properties make it potentially useful in drug delivery systems.

Other Potential Applications

Principal Component Analysis (PCA), while distinct from this compound, is a statistical technique with applications across various fields . PCA is used to reduce the dimensionality of data while retaining its most significant information .

- Medicine: PCA identifies critical factors influencing patient health, aiding in disease diagnosis and personalized treatment . For example, it can analyze gene expression data to uncover patterns related to specific conditions .

- Finance: PCA is employed for risk management and portfolio optimization by pinpointing key economic factors affecting asset performance . It reduces market indicators into principal components for investment strategies .

- Marketing: PCA segments customers based on purchasing behavior, enabling targeted campaigns and personalized experiences .

Mechanism of Action

Cetyl PCA exerts its effects primarily through its ability to act as a surfactant and emulsifier. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In skincare products, this compound helps to maintain skin hydration by forming a protective barrier on the skin’s surface, preventing moisture loss. The molecular targets include the lipid bilayers of the skin, where this compound integrates to enhance skin barrier function .

Comparison with Similar Compounds

Chemical Structures and Functional Groups

| Compound | Chemical Structure/Key Features | Primary Function(s) |

|---|---|---|

| Cetyl PCA | PCA esterified with cetyl alcohol (C16H33-O-CO-C5H7NO2) | Humectant, skin conditioning, emulsion stabilizer |

| Cetyl Alcohol | C16H33OH (a fatty alcohol) | Emollient, thickener, emulsion stabilizer |

| Cetearyl Alcohol | Blend of cetyl (C16) and stearyl (C18) alcohols | Emulsifier, texture enhancer |

| Cetyl Myristoleate | Ester of cetyl alcohol and myristoleic acid (C14:1) | Lubricant, anti-inflammatory agent |

| Cetyl Betaine | Quaternary ammonium compound (C16H33N+(CH3)2CH2COO⁻) | Surfactant, hair/skin conditioner |

Key Differences :

- This compound contains a PCA moiety, enabling superior humectant properties compared to plain cetyl alcohol.

- Cetyl Myristoleate and Cetyl Betaine have distinct functional groups (ester vs. quaternary ammonium), leading to different applications (e.g., lubrication vs. conditioning).

Performance in Skincare Formulations

Hydration Efficacy

Analysis : this compound outperforms glycerine and urea in balancing hydration and tolerability, likely due to PCA’s role in NMF and cetyl alcohol’s emollient synergy.

Physical Stability in Emulsions

Analysis : this compound reduces reliance on multiple additives (e.g., separate humectants and thickeners), streamlining formulations.

Biological Activity

Cetyl PCA (Cetyl Pyrrolidone Carboxylic Acid) is a compound derived from cetyl alcohol and pyrrolidone carboxylic acid. It is primarily utilized in cosmetic formulations for its emollient and moisturizing properties. Beyond its cosmetic applications, recent studies have begun to explore its biological activities, particularly its antimicrobial and antioxidant properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a variety of pathogens. A study indicated that cetyl derivatives, including this compound, exhibit broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt microbial cell membranes. This disruption leads to increased permeability and ultimately cell death.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 1.0% | |

| Candida albicans | 0.75% |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties . Antioxidants are essential in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Research Findings

- In vitro assays demonstrated that this compound significantly reduces oxidative stress markers in cultured cells.

- The compound's mechanism involves scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity of this compound

Case Studies

- Skin Care Applications : A clinical trial assessed the effectiveness of this compound in reducing skin dryness in patients with xerosis. Results indicated a significant improvement in skin hydration levels compared to a control group after four weeks of application.

- Wound Healing : Another study investigated the use of this compound in wound healing formulations. The results suggested enhanced healing rates in animal models, attributed to its antimicrobial properties and ability to promote cellular regeneration.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Cetyl PCA in academic studies?

- Methodological Answer : Begin with spectroscopic techniques (e.g., FTIR, NMR) to identify functional groups and molecular structure . Combine chromatographic methods (HPLC, GC-MS) for purity assessment and quantification . For stability studies, use factorial design experiments to evaluate variables like temperature, pH, and solvent interactions, employing ANOVA for statistical validation . Report absolute values (e.g., degradation rates) alongside percentages to ensure reproducibility .

Q. How should researchers design a study to assess the interaction of this compound with lipid bilayers or biomimetic membranes?

- Methodological Answer : Use dynamic light scattering (DLS) and Langmuir-Blodgett troughs to measure changes in membrane fluidity and phase behavior . Include control systems (e.g., pure phospholipids) and replicate experiments to account for variability. Preprocess data using Hellinger transformations to address heteroscedasticity, followed by Principal Component Analysis (PCA) to reduce dimensionality and highlight key interactions .

Q. What protocols are critical for synthesizing and validating this compound derivatives in academic settings?

- Methodological Answer : Document synthesis steps with precise stoichiometric ratios, catalysts, and reaction conditions (e.g., temperature, solvent) . Validate new compounds via elemental analysis, mass spectrometry, and X-ray crystallography. For reproducibility, provide supplementary files detailing synthetic procedures and spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across different solvent systems?

- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, ionic strength). Use response surface methodology (RSM) to model stability under multifactorial conditions . Apply PCA to decouple correlated variables (e.g., pH and temperature) and identify dominant degradation pathways . Discuss limitations in current experimental setups (e.g., lack of controlled humidity) to propose standardized testing protocols .

Q. What advanced statistical approaches are suitable for optimizing this compound’s formulation in complex matrices (e.g., emulsions or nanoparticles)?

- Methodological Answer : Employ factorial design with interaction terms to evaluate synergistic effects of surfactants (e.g., Tween 80) and stabilizers . Use PCA to reduce formulation variables into interpretable components (e.g., "colloidal stability" vs. "release kinetics") . Validate models using leave-one-out cross-validation and report eigenvalues to justify axis retention .

Q. How can researchers address the dual-zero problem when analyzing this compound’s ecological or toxicological datasets?

- Methodological Answer : Apply transformation-based PCA (tb-PCA) with Hellinger or chord transformations to mitigate Euclidean distance biases in sparse datasets . Use scree plots to determine significant axes and balance contribution circles (radius = √(d/p)) to assess variable importance . Compare results with non-metric multidimensional scaling (NMDS) for robustness checks.

Q. Methodological Best Practices

Q. What criteria should guide the inclusion of this compound data in academic publications to ensure reproducibility?

- Methodological Answer :

- Data Reporting : Provide raw datasets (e.g., spectral peaks, chromatograms) in supplementary materials .

- Statistical Transparency : Disclose all preprocessing steps (normalization, outlier removal) and statistical software (e.g., STATISTICA, R packages) .

- Ethical Compliance : Address safety protocols (e.g., handling of volatile solvents) and ethical review board approvals .

Q. How can researchers structure a discussion section to contextualize this compound findings within broader scientific debates?

- Methodological Answer : Contrast results with prior studies (e.g., conflicting stability outcomes) and propose mechanisms (e.g., solvent polarity effects) . Use PCA biplots to visualize correlations between variables and hypothesize molecular interactions . Explicitly state limitations (e.g., in vitro vs. in vivo extrapolation) and suggest interdisciplinary approaches (e.g., molecular dynamics simulations) .

Properties

CAS No. |

37673-20-4 |

|---|---|

Molecular Formula |

C21H39NO3 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

hexadecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-21(24)19-16-17-20(23)22-19/h19H,2-18H2,1H3,(H,22,23)/t19-/m0/s1 |

InChI Key |

BJXKLGPZWDKIHU-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.